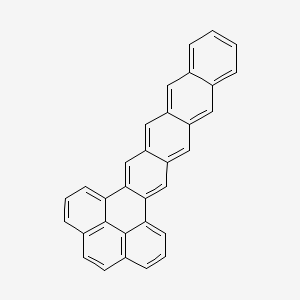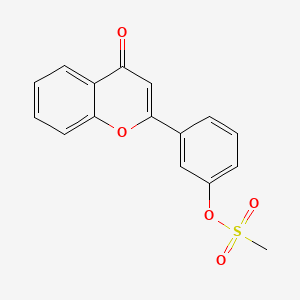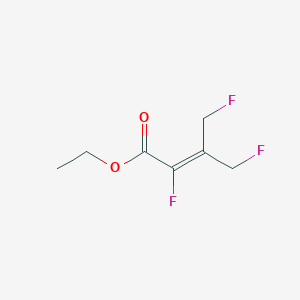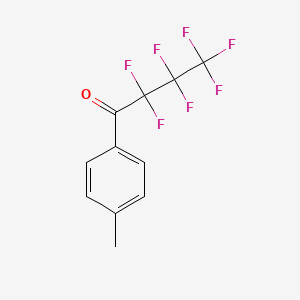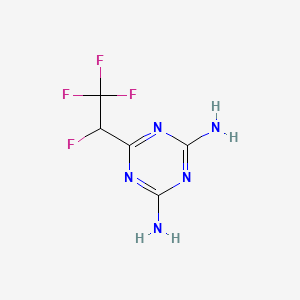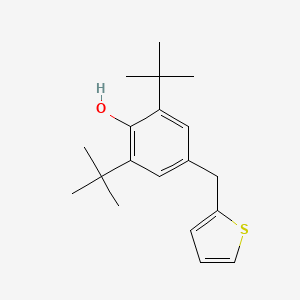
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a thiophen-2-ylmethyl group attached to a phenol ring. It is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Employed as a stabilizer in lubricants and fuels to enhance their shelf life and performance.
作用機序
The antioxidant properties of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol are attributed to its ability to donate hydrogen atoms from the phenolic group to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during this process.
類似化合物との比較
Similar Compounds
2,6-Ditert-butylphenol: Lacks the thiophen-2-ylmethyl group but shares similar antioxidant properties.
2,6-Ditert-butyl-4-methylphenol:
Uniqueness
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is unique due to the presence of the thiophen-2-ylmethyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs.
特性
CAS番号 |
5429-76-5 |
|---|---|
分子式 |
C19H26OS |
分子量 |
302.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(thiophen-2-ylmethyl)phenol |
InChI |
InChI=1S/C19H26OS/c1-18(2,3)15-11-13(10-14-8-7-9-21-14)12-16(17(15)20)19(4,5)6/h7-9,11-12,20H,10H2,1-6H3 |
InChIキー |
BXSAYXMPWVOTLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
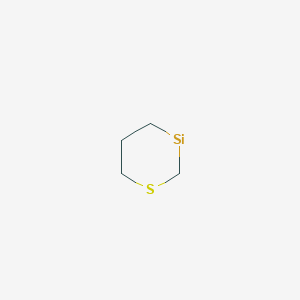
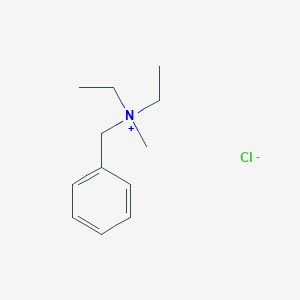
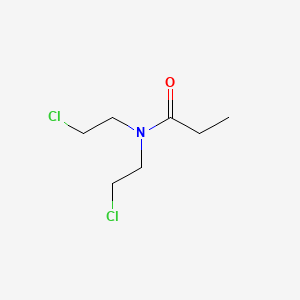
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
